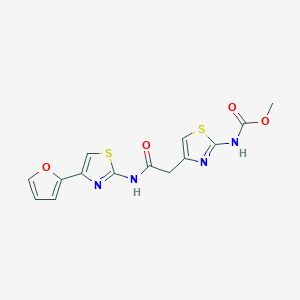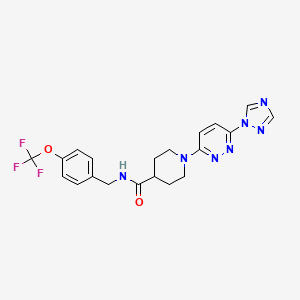
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
A series of novel pyridine and fused pyridine derivatives, including structures related to the compound of interest, have been synthesized and subjected to in silico molecular docking screenings towards various target proteins. These studies revealed moderate to good binding energies, indicating potential applications in drug discovery and molecular interaction studies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in developing therapeutic agents with these properties (Flefel et al., 2018).
Functionalization Reactions and Theoretical Studies
Research into functionalization reactions of related compounds provides insights into the chemical reactivity and potential applications of the chemical framework . Experimental and theoretical studies have shed light on the mechanisms and products of these reactions, furthering the understanding of how such compounds can be manipulated and used in various scientific applications (Yıldırım et al., 2005).
Discovery as Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to the one have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes and diseases. This discovery, based on high-throughput screening and lead optimization work, highlights the potential therapeutic applications of such compounds in disease models (Thalji et al., 2013).
Antipsychotic Agent Evaluation
Heterocyclic analogues, including structures similar to the compound , have been evaluated as potential antipsychotic agents. These studies involved in vitro binding assays to dopamine and serotonin receptors and in vivo assays to assess therapeutic potential. This research suggests the applicability of such compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).
Anti-tubercular Activity
The design, synthesis, and evaluation of novel derivatives, including structures related to the compound of interest, have demonstrated significant anti-tubercular activity. This work highlights the potential of such compounds in developing new treatments for tuberculosis, addressing the need for novel therapeutics against resistant strains of Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-16-3-1-14(2-4-16)11-25-19(31)15-7-9-29(10-8-15)17-5-6-18(28-27-17)30-13-24-12-26-30/h1-6,12-13,15H,7-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMUKIWQWXXXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


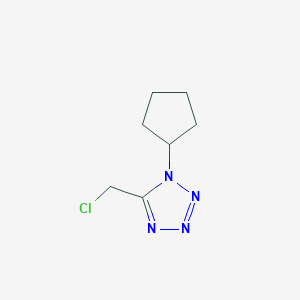
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)
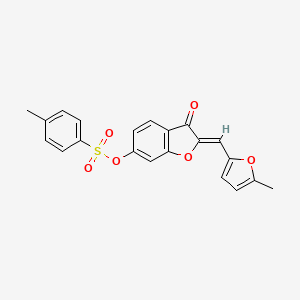
![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)
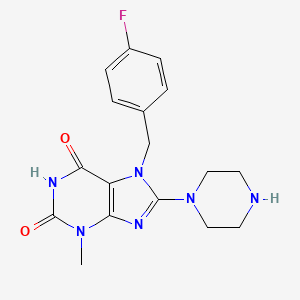
![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)
